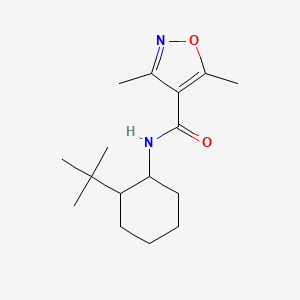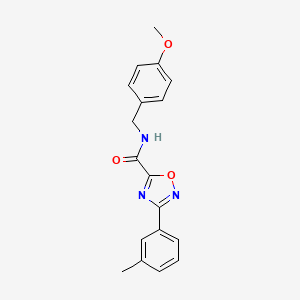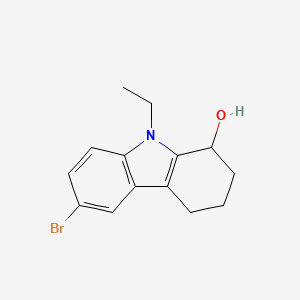![molecular formula C13H16N2O3S B5347308 3-[(1,3-thiazol-2-ylamino)carbonyl]bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B5347308.png)
3-[(1,3-thiazol-2-ylamino)carbonyl]bicyclo[2.2.2]octane-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(1,3-thiazol-2-ylamino)carbonyl]bicyclo[2.2.2]octane-2-carboxylic acid, also known as TBOA, is a chemical compound that has been studied for its potential applications in the field of neuroscience. TBOA is a selective inhibitor of the excitatory amino acid transporter 2 (EAAT2), which is responsible for the uptake of glutamate, the primary excitatory neurotransmitter in the brain. In
作用機序
3-[(1,3-thiazol-2-ylamino)carbonyl]bicyclo[2.2.2]octane-2-carboxylic acid inhibits the uptake of glutamate by EAAT2, which leads to an increase in extracellular glutamate levels. This can have a number of effects on neuronal function, including increased excitability, enhanced synaptic plasticity, and altered synaptic transmission.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects on the brain. It has been shown to increase extracellular glutamate levels, which can lead to increased excitability and enhanced synaptic plasticity. This compound has also been shown to alter synaptic transmission, which can have a number of effects on neuronal function.
実験室実験の利点と制限
One of the advantages of 3-[(1,3-thiazol-2-ylamino)carbonyl]bicyclo[2.2.2]octane-2-carboxylic acid is its high selectivity for EAAT2, which makes it a useful tool for studying the role of glutamate uptake in the brain. However, one of the limitations of this compound is that it can have off-target effects on other transporters, which can complicate data interpretation.
将来の方向性
There are a number of potential future directions for research on 3-[(1,3-thiazol-2-ylamino)carbonyl]bicyclo[2.2.2]octane-2-carboxylic acid. One area of interest is the role of glutamate uptake in neurological disorders, such as epilepsy and Alzheimer's disease. Another area of interest is the development of more selective inhibitors of EAAT2, which could have potential therapeutic applications. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound on the brain.
Conclusion:
In conclusion, this compound is a chemical compound that has been extensively studied for its potential applications in the field of neuroscience. It is a highly selective inhibitor of EAAT2, which is responsible for the uptake of glutamate, the primary excitatory neurotransmitter in the brain. This compound has a number of potential applications in the study of neurological disorders and the development of new therapeutic agents. However, further research is needed to fully understand the biochemical and physiological effects of this compound on the brain.
合成法
The synthesis of 3-[(1,3-thiazol-2-ylamino)carbonyl]bicyclo[2.2.2]octane-2-carboxylic acid involves a multi-step process that begins with the reaction of 2-bromo-2-methylpropane with sodium hydride to form 2-bromoisobutane. This is followed by the reaction of 2-bromoisobutane with 1,3-thiazole-2-amine to form 3-(1,3-thiazol-2-yl)propan-1-amine. The final step involves the reaction of 3-(1,3-thiazol-2-yl)propan-1-amine with 2,2,2-trifluoroacetic anhydride to form this compound.
科学的研究の応用
3-[(1,3-thiazol-2-ylamino)carbonyl]bicyclo[2.2.2]octane-2-carboxylic acid has been extensively studied for its potential applications in the field of neuroscience. It is a highly selective inhibitor of EAAT2, which is responsible for the uptake of glutamate, the primary excitatory neurotransmitter in the brain. This compound has been shown to increase extracellular glutamate levels in the brain, which can have a number of effects on neuronal function.
特性
IUPAC Name |
3-(1,3-thiazol-2-ylcarbamoyl)bicyclo[2.2.2]octane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3S/c16-11(15-13-14-5-6-19-13)9-7-1-3-8(4-2-7)10(9)12(17)18/h5-10H,1-4H2,(H,17,18)(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIHLVINBRXJNAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC1C(C2C(=O)O)C(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,7-dimethyl-11-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylcarbonyl)-3,7,11-triazaspiro[5.6]dodecane](/img/structure/B5347225.png)
![8-[3-fluoro-2-(trifluoromethyl)benzyl]-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5347229.png)
![6-(1H-indol-6-yl)-N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]nicotinamide](/img/structure/B5347230.png)
![ethyl {2-[2-(8-quinolinyl)carbonohydrazonoyl]phenoxy}acetate](/img/structure/B5347237.png)
![rel-(4aS,8aR)-1-[2-(methylamino)ethyl]-6-[6-(trifluoromethyl)-2-pyridinyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5347241.png)
![4-butoxy-N-(2-(4-chlorophenyl)-1-{[(3-hydroxypropyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5347242.png)


![{3-[2-(4-chloro-2-fluorophenyl)-1H-imidazol-1-yl]phenyl}methanol](/img/structure/B5347270.png)
![N-[2-(1H-imidazol-1-yl)benzyl]-2-(3-pyridinyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B5347280.png)
![8-bromo-3-(3,5-dimethyl-1H-pyrazol-1-yl)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B5347288.png)

![N~1~-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-2-methylalaninamide](/img/structure/B5347316.png)
![5-[4-(allyloxy)benzylidene]-2-(4-benzyl-1-piperidinyl)-1,3-thiazol-4(5H)-one](/img/structure/B5347331.png)